molecular formula C10H8N4OS B11633772 8-methoxy-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

8-methoxy-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

Cat. No.: B11633772
M. Wt: 232.26 g/mol
InChI Key: UAWGLVVYZAUQDR-UHFFFAOYSA-N
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Description

8-methoxy-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a heterocyclic compound that belongs to the class of triazinoindoles. This compound is characterized by its unique structure, which includes a triazine ring fused to an indole ring, with a methoxy group at the 8th position and a thiol group at the 3rd position. This structural configuration imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-5H-[1,2,4]triazino[5,6-b]indole-3-thiol typically involves a multi-step process. One common method starts with the condensation of substituted isatins with thiosemicarbazide. The reaction is carried out in water at 100°C for 5 hours to form intermediates. These intermediates are then hydrazinated with 80% hydrazine monohydrate at 120°C for 3 hours to yield the desired triazinoindole derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

8-methoxy-5H-[1,2,4]triazino[5,6-b]indole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution of the methoxy group can produce various alkyl or acyl derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-methoxy-5H-[1,2,4]triazino[5,6-b]indole-3-thiol involves its ability to bind to specific molecular targets. For instance, as an iron chelator, it selectively binds to ferrous ions, thereby depleting intracellular iron levels and inhibiting cancer cell proliferation. This action induces apoptosis in cancer cells through the mitochondrial pathway, involving proteins such as Bcl-2, Bax, and cleaved caspase-3 .

Comparison with Similar Compounds

Similar Compounds

  • 5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
  • 5-benzyl-3-mercapto-5H-1,2,4-triazino[5,6-b]indole
  • 5-isopropyl-3-mercapto-5H-1,2,4-triazino[5,6-b]indole

Uniqueness

8-methoxy-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is unique due to the presence of the methoxy group at the 8th position, which imparts distinct chemical and biological properties. This structural feature enhances its lipophilicity and biological activity, making it more effective as an iron chelator and antiproliferative agent compared to its analogs .

Properties

Molecular Formula

C10H8N4OS

Molecular Weight

232.26 g/mol

IUPAC Name

8-methoxy-2,5-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione

InChI

InChI=1S/C10H8N4OS/c1-15-5-2-3-7-6(4-5)8-9(11-7)12-10(16)14-13-8/h2-4H,1H3,(H2,11,12,14,16)

InChI Key

UAWGLVVYZAUQDR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=NC(=S)NN=C23

Origin of Product

United States

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